molecular formula O4PbW B1221855 Lead tungstate CAS No. 7759-01-5

Lead tungstate

Cat. No.: B1221855
CAS No.: 7759-01-5
M. Wt: 455 g/mol
InChI Key: NKTZYSOLHFIEMF-UHFFFAOYSA-N
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Description

Lead tungstate, also known as lead(II) tungstate, is an inorganic compound with the chemical formula PbWO₄. It is a member of the tungstate family and is known for its high density, short decay time, and high irradiation damage resistance. This compound exists in two polymorphs: stolzite, which has a scheelite-type tetragonal structure, and raspite, which has a monoclinic structure. The compound is notable for its scintillation properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

Lead tungstate (PbWO4) is primarily used in the field of physics due to its unique properties. It is an important inorganic scintillating semiconductor . The primary targets of this compound are the photovoltaic materials and high-energy physics detection devices . It is also known to bind medium- and long-chain acyl-CoA esters with very high affinity and may function as an intracellular carrier of acyl-CoA esters .

Mode of Action

This compound interacts with its targets in a unique way. As a scintillating semiconductor, it exhibits self-luminescence in almost the entire visible spectrum which could be decomposed in blue, green, and red components under UV excitation . The emission in the blue region was assigned to the charge transfer transition within WO4 2− group . In the context of biochemical interactions, this compound is known to displace diazepam from the benzodiazepine (BZD) recognition site located on the GABA type A receptor .

Biochemical Pathways

Tungsten, a component of this compound, is known to affect several phosphate-dependent intracellular functions, including energy cycling (atp), regulation of enzyme activity, and intracellular secondary messengers . More research is needed to fully understand the biochemical pathways specifically affected by this compound.

Result of Action

The primary result of this compound’s action is its ability to emit light across the visible spectrum when excited by UV light, making it useful in various physics applications . In a biochemical context, the displacement of diazepam from the BZD recognition site on the GABA type A receptor could potentially alter neuronal functions in glutamate neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the luminescence properties of this compound can be affected by temperature . In an environmental context, tungsten, a component of this compound, has been found to be mobile in aquatic systems and exhibits severe ecotoxicological impacts . More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Lead tungstate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to affect the activity of soluble, NAD(+)-linked formate dehydrogenase (S-FDH; EC 1.2.1.2). The presence of this compound results in an almost complete loss of S-FDH activity . This interaction highlights the compound’s potential to inhibit enzyme activity, which can have profound effects on cellular metabolism and function.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, this compound can impact germination, growth, and lignification-related enzymes. Lower concentrations of this compound can accelerate germination and enhance metabolic activities, while higher concentrations can cause oxidative damage and disrupt membrane integrity . These effects underscore the compound’s dual role in promoting and inhibiting cellular functions depending on its concentration.

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves several binding interactions with biomolecules. This compound can inhibit enzyme activity, as seen with soluble formate dehydrogenase, by binding to the enzyme and preventing its normal function . Additionally, this compound can induce changes in gene expression, leading to alterations in cellular metabolism and function. These molecular interactions highlight the compound’s potential to modulate biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play crucial roles in its long-term impact on cellular function. This compound is known for its high irradiation damage resistance, which contributes to its stability in various experimental conditions . Prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and function, necessitating careful monitoring in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses of this compound can have beneficial effects, such as enhancing metabolic activities and promoting growth. Higher doses can lead to toxic or adverse effects, including oxidative damage and disruption of cellular integrity . These dosage-dependent effects highlight the importance of determining the optimal concentration of this compound for specific applications to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it affects the activity of soluble formate dehydrogenase, an enzyme involved in the oxidation of formate to carbon dioxide . By inhibiting this enzyme, this compound can alter metabolic flux and metabolite levels, impacting overall cellular metabolism. These interactions underscore the compound’s role in modulating biochemical pathways.

Preparation Methods

Lead tungstate can be synthesized through both liquid-phase and solid-state processes. The solid-state synthesis involves mixing lead oxide (PbO) and tungsten trioxide (WO₃) in a stoichiometric ratio and heating the mixture at high temperatures. This method is preferred due to its simplicity and efficiency .

In the liquid-phase process, this compound is prepared by reacting lead(II) acetate trihydrate with sodium tungstate dihydrate in an aqueous solution. The reaction is typically carried out at room temperature without the need for surfactants . Industrial production methods often involve the recycling of this compound crystal growth waste, which is decomposed in nitric acid to produce high-purity tungsten trioxide and lead oxide .

Chemical Reactions Analysis

Lead tungstate undergoes various chemical reactions, including:

Common reagents used in these reactions include lead(II) acetate, sodium tungstate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Lead tungstate can be compared with other metal tungstates, such as barium tungstate (BaWO₄), nickel tungstate (NiWO₄), and bismuth tungstate (Bi₂WO₆). These compounds share similar structural and photoluminescence properties but differ in their specific applications and physical characteristics :

    Barium Tungstate: Exhibits a scheelite-type tetragonal structure and is used in scintillation counters and lasers.

    Nickel Tungstate: Has a monoclinic structure and is known for its high surface area and catalytic properties.

    Bismuth Tungstate: Features an orthorhombic structure and is used in photocatalysis and optical devices.

This compound is unique due to its high density, short decay time, and high irradiation damage resistance, making it particularly valuable in high-energy physics and medical imaging applications .

Properties

IUPAC Name

dioxido(dioxo)tungsten;lead(2+)
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InChI

InChI=1S/4O.Pb.W/q;;2*-1;+2;
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InChI Key

NKTZYSOLHFIEMF-UHFFFAOYSA-N
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Canonical SMILES

[O-][W](=O)(=O)[O-].[Pb+2]
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Molecular Formula

PbWO4, O4PbW
Record name LEAD TUNGSTATE
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DSSTOX Substance ID

DTXSID20896962
Record name Lead tungstate
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Molecular Weight

455 g/mol
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Physical Description

Lead tungstate is a white to pale yellow powdery solid. Sinks in water. (USCG, 1999), White powder; Insoluble in water; [HSDB]
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Solubility

0.03 g/100 g water at 20 °C, Insoluble in water, Soluble in alkaline, Soluble in sodium hydroxide solutions
Record name LEAD TUNGSTATE
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Density

8.235 at 68 °F (Stolzite) 8.46 at 68 °F (Raspite) (USCG, 1999), 8.24 g/cu cm (stolizite); 8.46 g/cu cm (raspite)
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Color/Form

White powder, Yellow tetragonal crystals (stolzite); monoclinic crystals (raspite)

CAS No.

7759-01-5
Record name LEAD TUNGSTATE
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Melting Point

2053.4 °F (USCG, 1999), 1130 °C (stolzite)
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Q & A

Q1: What makes lead tungstate suitable for applications in high-energy physics?

A1: this compound exhibits several properties desirable for high-energy physics detectors. Its high density [] () provides excellent stopping power for high-energy particles, enabling efficient energy measurement. Additionally, its fast scintillation decay time allows for rapid detection of events, crucial in high-luminosity environments like the Large Hadron Collider (LHC).

Q2: How does this compound's light output compare to other scintillators, and how can it be improved?

A2: While advantageous in other aspects, this compound suffers from relatively low light output compared to some other scintillators. Research efforts have focused on enhancing this property. Studies have shown that doping with elements like antimony [] () or yttrium [] () can significantly improve the light output of this compound crystals.

Q3: What is the role of the "growth method" in determining the properties of this compound scintillators?

A3: The method employed for growing this compound crystals significantly influences their scintillation properties. For example, the Czochralski technique has been successfully used to produce high-quality crystals [, , ] (, , ). The choice of growth method can impact factors like crystal transparency, defect concentration, and ultimately, the light yield and uniformity of the scintillator.

Q4: Can you explain the concept of "radiation hardness" in the context of this compound crystals used in high-energy physics?

A4: Radiation hardness refers to the ability of a material to withstand damage from exposure to ionizing radiation, a significant concern in high-energy physics environments. This compound crystals, when exposed to radiation, can experience a reduction in their optical transmittance, diminishing their light output and overall performance. Research focuses on improving the radiation hardness of these crystals to ensure their longevity and reliability in detectors.

Q5: How does radiation damage affect this compound, and what measures can be taken to mitigate it?

A5: Radiation exposure can induce color centers in this compound crystals, leading to increased absorption of light, particularly in the blue region relevant to its scintillation emission [, ] (, ). This radiation damage can be partially recovered by illuminating the crystal with visible or near-infrared light, a process known as stimulated recovery [] (). This technique is being explored for potential implementation in future detectors to maintain their performance over extended periods.

Q6: What is the crystal structure of this compound?

A6: this compound crystallizes in the scheelite structure, characterized by tetragonal symmetry [, ] (, ). This structure comprises of WO4 tetrahedra and Pb2+ ions arranged in a specific, ordered manner.

Q7: What is the significance of understanding the growth units of this compound?

A7: Understanding the growth units, which are aggregations of WO4 tetrahedra and Pb2+ ions, provides insights into the crystal growth mechanisms of this compound [] (). This knowledge is valuable for optimizing crystal growth conditions to achieve desired crystal sizes, morphologies, and ultimately, improved scintillation properties.

Q8: What are the primary luminescence bands observed in this compound, and what causes them?

A8: this compound typically exhibits two main luminescence bands: a "blue" band and a "green" band [] (). These emissions arise from different radiative transitions within the crystal lattice. Understanding the origin and behavior of these bands is crucial for optimizing the light yield and tailoring the scintillation properties for specific applications.

Q9: What challenges arise in machining and polishing this compound crystals, and how are they addressed?

A9: this compound, due to its anisotropic nature, poses challenges in machining and polishing. Specialized techniques, including diamond machining and polishing, have been developed to achieve the required precision and surface quality [] (). These advancements are essential for manufacturing large, high-quality crystals for use in detectors.

Q10: How does the anisotropy of this compound crystals impact their optical properties?

A10: The anisotropic crystal structure of this compound leads to variations in its optical properties depending on the direction of light propagation. This anisotropy affects not only surface reflections due to birefringence but also the bulk light absorption [] (). Accurate characterization and modeling of these anisotropic effects are essential for understanding light propagation and optimizing light collection in this compound detectors.

Q11: What are the common methods for synthesizing this compound crystals?

A11: Several methods have been explored for synthesizing this compound, each with its advantages and drawbacks. Common techniques include the Czochralski method, the Bridgman technique, and precipitation from solution [, , , ] (, , , ). The choice of method influences crystal size, purity, defect concentration, and ultimately, their performance in applications.

Q12: What is the impact of surfactants on the morphology of this compound crystals synthesized by precipitation?

A12: The presence of surfactants during precipitation synthesis can significantly influence the morphology of this compound crystals. Studies have shown that surfactants like polyglycol 200 and cetyltrimethyl ammonium bromide (CTAB) can alter the crystal shape and size distribution [] (). This control over morphology is crucial for tailoring the material properties for specific applications.

Q13: How does the annealing process affect the properties of this compound nanocrystals?

A13: Annealing, a heat treatment process, can significantly modify the properties of this compound nanocrystals. Research indicates that annealing can impact the crystallite size, luminescence intensity, and even the color of the nanocrystals [] (). These changes are attributed to alterations in the crystal structure, defect concentration, and surface chemistry induced by the heat treatment.

Q14: Can this compound be used in applications other than scintillation detectors?

A14: While primarily known for its scintillation properties, this compound has been explored for other applications. Research suggests its potential use in photocatalysis, where its semiconducting properties and ability to absorb light can be exploited to drive chemical reactions [] (). These alternative applications highlight the versatility of this compound and its potential beyond traditional areas.

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